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molecular formula C22H26N2O B8668153 (1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(1-benzylpiperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B8668153
M. Wt: 334.5 g/mol
InChI Key: DPIHKYQPYWACMQ-UHFFFAOYSA-N
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Patent
US04885302

Procedure details

115 g (0.34 mmol) of 2-[(1-phenylmethyl-4-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline are dissolved 1n 1 1 of acetic acid, 4 g of palladinized charcoal (10% palladium) are added and the mixture is subjected to a hydrogenation at 75° C. under 0.35 MPa.
Quantity
115 g
Type
reactant
Reaction Step One
[Compound]
Name
1n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([C:14]([N:16]3[CH2:25][CH2:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[CH2:17]3)=[O:15])[CH2:10][CH2:9]2)C=CC=CC=1.C>C(O)(=O)C>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([N:16]2[CH2:25][CH2:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17]2)=[O:15])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
Name
1n
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is subjected to a hydrogenation at 75° C. under 0.35 MPa

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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